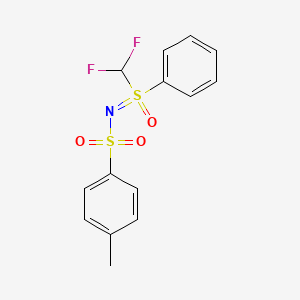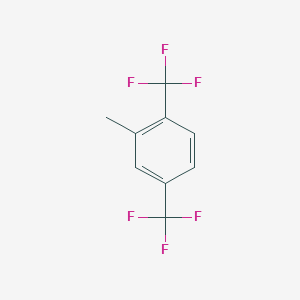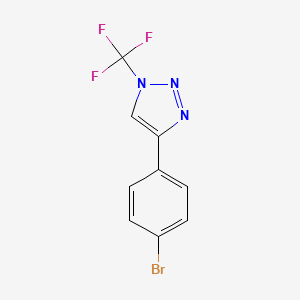
N-Tosyl-S-(difluoromethyl)-S-phenylsulfoximine
Overview
Description
N-Tosyl-S-(difluoromethyl)-S-phenylsulfoximine is a compound that has gained significant attention in the field of organic chemistry due to its unique properties and versatile applications. This compound is characterized by the presence of a difluoromethyl group attached to a sulfoximine moiety, which is further substituted with a tosyl group and a phenyl group. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making this compound a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Tosyl-S-(difluoromethyl)-S-phenylsulfoximine can be synthesized through several synthetic routes. One common method involves the reaction of N-tosyl-S-phenylsulfoximine with difluoromethylating agents. For example, the reaction with difluoromethyltri(n-butyl)ammonium chloride under basic conditions can yield the desired product . Another approach involves the use of chlorodifluoromethane as a difluoromethylating agent . These reactions typically require mild conditions and can be carried out at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Tosyl-S-(difluoromethyl)-S-phenylsulfoximine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the difluoromethyl group is transferred to other nucleophiles.
Radical Reactions: The compound can generate difluoromethyl radicals under photoredox conditions, which can then participate in radical addition reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases such as potassium carbonate and photocatalysts for radical reactions . The reactions are often carried out under mild conditions, such as room temperature and ambient pressure.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the product will be the nucleophile substituted with a difluoromethyl group . In radical reactions, the products can include various difluoromethylated compounds .
Scientific Research Applications
N-Tosyl-S-(difluoromethyl)-S-phenylsulfoximine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Tosyl-S-(difluoromethyl)-S-phenylsulfoximine involves the generation of difluoromethyl radicals under specific conditions. For example, under photoredox conditions, the compound can undergo single-electron transfer to produce a sulfur radical anion, which then leads to the cleavage of the S–C bond and the formation of a difluoromethyl radical . This radical can then participate in various chemical transformations, such as radical addition reactions .
Comparison with Similar Compounds
N-Tosyl-S-(difluoromethyl)-S-phenylsulfoximine can be compared with other similar compounds, such as:
N-Tosyl-S-monofluoromethyl sulfoximine: This compound is similar but contains only one fluorine atom in the fluoromethyl group.
N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor): This compound is used for deoxyfluorination reactions and has different reactivity compared to this compound.
The uniqueness of this compound lies in its ability to introduce a difluoromethyl group into various substrates under mild conditions, making it a valuable reagent in synthetic organic chemistry .
Properties
IUPAC Name |
N-(difluoromethyl-oxo-phenyl-λ6-sulfanylidene)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO3S2/c1-11-7-9-13(10-8-11)22(19,20)17-21(18,14(15)16)12-5-3-2-4-6-12/h2-10,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALBQGJXIYHOGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C2=CC=CC=C2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-Diiodobenzo[d][1,3]dioxole](/img/structure/B8118630.png)



![(2S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B8118651.png)





![10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B8118701.png)



